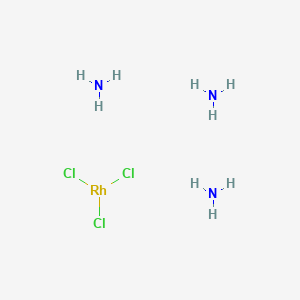
Trichlorotriamminerhodium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorotriamminerhodium(III) is a coordination compound with the formula Cl₃H₉N₃Rh It is a rhodium complex where the central rhodium atom is coordinated to three ammonia (NH₃) ligands and three chloride (Cl) ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichlorotriamminerhodium(III) can be synthesized through various methods. One common approach involves the reaction of rhodium trichloride (RhCl₃) with ammonia in an aqueous solution. The reaction typically proceeds under mild conditions, with the rhodium trichloride being dissolved in water and ammonia gas being bubbled through the solution. The resulting product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of triamminetrichlororhodium may involve more scalable methods. These could include continuous flow processes where rhodium trichloride and ammonia are continuously fed into a reactor, and the product is continuously removed and purified. This approach can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trichlorotriamminerhodium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The ammonia or chloride ligands can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, carbon monoxide (CO), or other amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes with different ligands, while reduction may produce rhodium(I) or rhodium(0) complexes. Substitution reactions can lead to a wide variety of rhodium complexes with different ligand environments.
Aplicaciones Científicas De Investigación
Trichlorotriamminerhodium(III) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Biology: The compound has been studied for its potential use in biological systems, including as a probe for studying metal-protein interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and other biomolecules.
Industry: In industrial applications, triamminetrichlororhodium is used in processes such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which triamminetrichlororhodium exerts its effects involves its ability to coordinate with various ligands and substrates. The central rhodium atom can form stable complexes with a wide range of ligands, allowing it to participate in various catalytic cycles. In biological systems, the compound can interact with biomolecules such as DNA, proteins, and enzymes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexaamminerhodium(III) chloride: Another rhodium complex with six ammonia ligands.
Rhodium(III) chloride: A simpler rhodium complex with only chloride ligands.
Rhodium carbonyl complexes: Rhodium complexes with carbon monoxide ligands.
Uniqueness
Trichlorotriamminerhodium(III) is unique due to its specific ligand environment, which provides it with distinct chemical and physical properties. The combination of ammonia and chloride ligands allows for versatile reactivity and stability, making it suitable for various applications in catalysis, research, and industry.
Propiedades
Número CAS |
26566-80-3 |
|---|---|
Fórmula molecular |
Cl3H9N3Rh |
Peso molecular |
260.35 g/mol |
Nombre IUPAC |
azane;trichlororhodium |
InChI |
InChI=1S/3ClH.3H3N.Rh/h3*1H;3*1H3;/q;;;;;;+3/p-3 |
Clave InChI |
DSMVMPLOOXNGQY-UHFFFAOYSA-K |
SMILES |
N.N.N.Cl[Rh](Cl)Cl |
SMILES canónico |
N.N.N.Cl[Rh](Cl)Cl |
Key on ui other cas no. |
26566-80-3 |
Sinónimos |
Rh(NH3)3Cl3 trichlorotriamminerhodium(III) trichlorotriamminerhodium(III), (trans)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



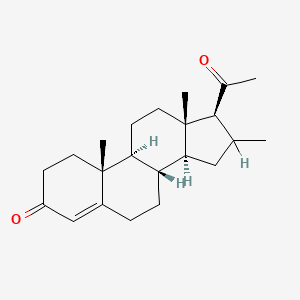

![2-[(4-Azido-2-nitrophenoxy)methyl]oxirane](/img/structure/B1206680.png)
![5-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1206681.png)
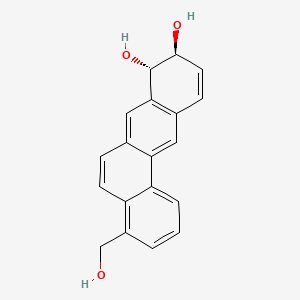
![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)
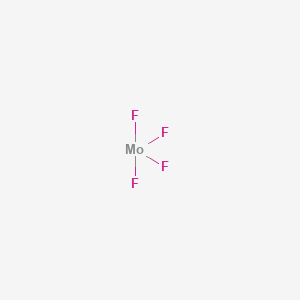
![4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1206689.png)
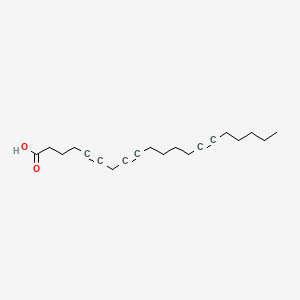
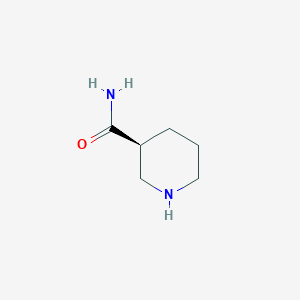

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)
![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)
